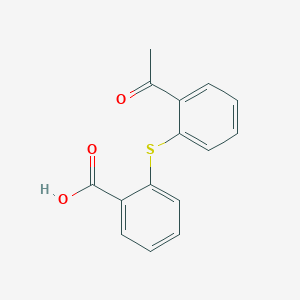

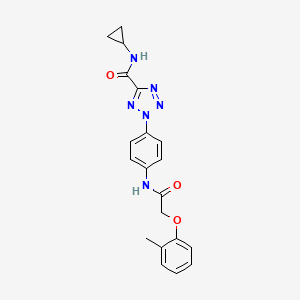

![molecular formula C21H21N5O2 B2643931 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione CAS No. 868143-56-0](/img/structure/B2643931.png)

8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural Investigations

6-benzylaminopurine derivatives, including molecules similar to 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione, have been extensively studied for their structural properties. X-ray diffraction analysis, FT-IR, and Raman spectroscopy, along with quantum chemical calculations (HF, DFT, RI-MP2, and MP2 methods), have been employed to investigate the structural and spectroscopic properties of these compounds. Notably, these studies revealed unusual structural features, such as the protonation at the N7 position of the purine ring, which is not a typical site for protonation in N9-unsubstituted adenine derivatives (Čajan & Trávníček, 2011).

Biochemical Activities

Inhibitory Activities

8-Substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine have demonstrated significant activity against rhinovirus type 1B, showcasing the potential of these compounds in antiviral therapies. Among these analogues, specific substitutions at the 8th position have resulted in enhanced inhibitory activities, highlighting the importance of structural variations in medicinal chemistry (Kelley, Linn, & Selway, 1991).

Chemical Properties and Reactions

Ionisation and Methylation

Purine-6,8-diones, categorized into different classes based on their physical properties, show distinctive behavior in terms of ionization and methylation reactions. The positioning of substituents, such as hydrogen, methyl, or 3-methyl groups, significantly influences the formation of anions and the methylation process. These properties are crucial in understanding the chemical behavior and potential applications of purine derivatives (Rahat, Bergmann, & Tamir, 1974).

Therapeutic Potential

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

3-Methyl-3,7-dihydro-purine-2,6-dione derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV, showcasing their potential in therapeutic applications. The compounds exhibit moderate to good inhibitory activities, with some showing comparable activity to known inhibitors. This underscores the therapeutic relevance of purine derivatives in addressing conditions related to DPP-IV activity (Mo et al., 2015).

Safety and Hazards

properties

IUPAC Name |

8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-25-19-18(20(27)24-21(25)28)22-17(23-19)14-26(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDQOECQCNVWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

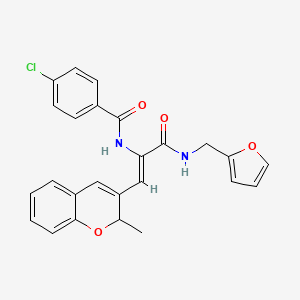

![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2643856.png)

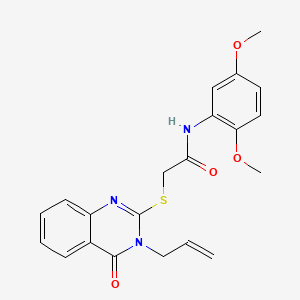

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2643857.png)

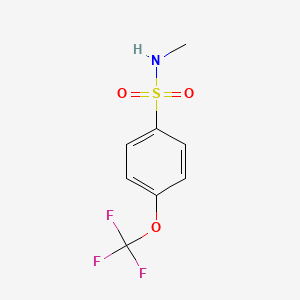

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2643859.png)

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)